An In-depth Technical Guide to (1H-Benzimidazol-5-ylmethyl)amine Dihydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (1H-Benzimidazol-5-ylmethyl)amine Dihydrochloride: Properties, Synthesis, and Applications
Abstract
(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is a pivotal chemical intermediate, belonging to the esteemed benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in numerous clinically significant drugs and biologically active molecules.[1][2] This guide provides a comprehensive technical overview of the compound's core chemical properties, outlines a robust synthetic pathway, details analytical validation protocols, and explores its strategic importance as a versatile building block for drug discovery and development professionals. The dihydrochloride salt form confers advantageous physicochemical properties, such as enhanced aqueous solubility and stability, making it highly suitable for use in research and development settings.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a structural bioisostere of naturally occurring purine nucleotides. This fundamental similarity allows benzimidazole-containing molecules to readily interact with a vast array of biological macromolecules, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][3] Derivatives of this scaffold have been successfully developed into drugs with diverse therapeutic applications, including:
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Antimicrobials and Anthelmintics: (e.g., Albendazole, Mebendazole)
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Proton Pump Inhibitors: (e.g., Omeprazole, Pantoprazole)
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Antihistamines: (e.g., Astemizole)
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Anticancer Agents: (e.g., Bendamustine)[4]
(1H-Benzimidazol-5-ylmethyl)amine, specifically, offers a unique structural framework. It presents three key points for chemical modification: the primary aminomethyl group at the C5 position, and the two nitrogen atoms (N1 and N3) of the imidazole ring. This trifunctional nature makes it an exceptionally valuable starting material for constructing combinatorial libraries aimed at discovering novel therapeutic agents.
Physicochemical and Structural Properties
The dihydrochloride salt is the most common form of this compound used in laboratory settings due to its improved handling characteristics over the free base.
| Property | Data | Source(s) |
| IUPAC Name | (1H-1,3-benzodiazol-5-yl)methanamine;dihydrochloride | [5] |
| Synonyms | 5-(Aminomethyl)-1H-benzimidazole dihydrochloride, Benzimidazol-5-ylmethylamine dihydrochloride | [5] |
| CAS Number | 164648-60-6 (Free Base) | [5] |
| Molecular Formula | C₈H₁₁Cl₂N₃ | Derived |
| Molecular Weight | 220.10 g/mol | Derived |
| Appearance | Expected to be an off-white to light-colored crystalline solid. | General |
| Solubility | Expected to have high solubility in water and polar protic solvents (e.g., methanol, ethanol). | General |
| Melting Point | Data not available in cited literature; expected to be a high-melting solid, likely decomposing. | - |
| Free Base MW | 147.18 g/mol | [5] |
| Free Base Formula | C₈H₉N₃ | [5] |
Synthesis and Purification
While numerous methods exist for the synthesis of the benzimidazole core, a robust and logical pathway to (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride can be constructed from commercially available precursors.[6][7] The following multi-step synthesis is a representative example.
Proposed Synthetic Workflow
Detailed Experimental Protocol
Step 1: Reductive Cyclization to form 1H-Benzimidazole-5-carbonitrile
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Rationale: This one-pot procedure combines the reduction of the nitro group and the subsequent acid-catalyzed cyclization to efficiently form the benzimidazole ring.[7] Using a reducing agent like sodium dithionite is effective, or alternatively, a two-step process involving catalytic hydrogenation followed by cyclization can be employed.[8]
-
Procedure:
-
To a solution of 4-Amino-3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or DMSO, add a reducing agent like sodium dithionite (Na₂S₂O₄, 3-4 eq).[7]
-
Add formic acid (excess) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-100 °C) for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Neutralize with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield crude 1H-Benzimidazole-5-carbonitrile.
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Step 2: Reduction of Nitrile to Primary Amine
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Rationale: The carbonitrile group must be reduced to the aminomethyl group. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation over Raney Nickel are standard methods for this transformation.
-
Procedure:
-
Suspend 1H-Benzimidazole-5-carbonitrile (1.0 eq) in a dry aprotic solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (approx. 2.0-2.5 eq) in THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude free base, (1H-Benzimidazol-5-yl)methanamine.
-
Step 3: Dihydrochloride Salt Formation
-
Rationale: Conversion to the dihydrochloride salt enhances stability and aqueous solubility. Both the primary amine and the basic imidazole ring are protonated.
-
Procedure:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol (IPA) or methanol.
-
Slowly add a solution of HCl in diethyl ether or a solution of concentrated HCl in IPA (2.2 eq) while stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Stir the resulting slurry for 1-2 hours at room temperature to ensure complete precipitation.
-
Filter the solid product, wash with cold diethyl ether, and dry in a vacuum oven to yield (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride.
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Analytical Quality Control
To ensure the identity and purity of the final compound, a suite of analytical techniques is required. This constitutes a self-validating system for the protocol.
-
¹H-NMR Spectroscopy: Confirms the molecular structure. Expected signals would include aromatic protons on the benzimidazole ring, a singlet for the C2-H proton, a singlet for the methylene bridge (-CH₂-), and broad signals for the amine protons (-NH₂ and ring -NH-), which may exchange with D₂O.
-
Mass Spectrometry (MS): Confirms the molecular weight. For the free base, the ESI+ mode should show a clear [M+H]⁺ peak at m/z 148.1.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound. A standard protocol would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA or formic acid, with UV detection at ~254/280 nm. The target purity for use in further synthesis should be >98%.
Applications in Drug Discovery
(1H-Benzimidazol-5-ylmethyl)amine is a strategic scaffold for building compound libraries due to its multiple points of diversification. Researchers can exploit these sites to modulate potency, selectivity, and pharmacokinetic properties (ADME).
-
N1/N3 Position: The secondary amine within the imidazole ring can be alkylated or arylated to orient substituents into specific binding pockets of a target protein.
-
C5-Aminomethyl Group: The primary amine is a potent nucleophile, ideal for forming amides, sulfonamides, or ureas. It can also undergo reductive amination to introduce further diversity. These modifications are crucial for improving binding affinity and modulating solubility.
-
C2 Position: While less reactive, the C2 proton can be deprotonated with a strong base, allowing for the introduction of various substituents, a common strategy in benzimidazole chemistry to enhance biological activity.[2]
This strategic approach enables the synthesis of large, focused libraries of novel compounds for screening against various pharmacological targets, including kinases, G-protein coupled receptors (GPCRs), and microbial enzymes.[1]
Handling, Storage, and Safety
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Handling: As with all fine chemicals, (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration (0-8 °C) is recommended.[9]
-
Safety: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete toxicological and handling information.
Conclusion
(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is more than a mere chemical; it is a versatile tool for innovation in medicinal chemistry. Its robust benzimidazole core, combined with strategically placed functional groups, provides an ideal platform for the rational design and synthesis of next-generation therapeutics. This guide has provided the essential technical framework for its properties, synthesis, and application, empowering researchers to effectively leverage this valuable scaffold in their drug discovery programs.
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